molecular formula C9H14ClN5 B1525177 4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine CAS No. 1220031-06-0

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B1525177
CAS No.: 1220031-06-0
M. Wt: 227.69 g/mol
InChI Key: FXAHERZGHIPOIV-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of an azepane ring and a chlorine atom attached to the triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the reaction of 6-chloro-1,3,5-triazine with azepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The triazine ring can participate in cycloaddition reactions to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing the chlorine atom.

Scientific Research Applications

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Azepanyl)-3-chloroaniline
  • 4-(1-Azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide
  • [4-(1-Azepanyl)butyl]amine dihydrochloride

Uniqueness

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific combination of an azepane ring and a triazine core with a chlorine substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. The compound's structure includes a triazine core, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C9H14ClN5
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 1220031-06-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its anticancer properties. Triazine derivatives are known to exhibit a range of activities including:

  • Anticancer Activity : Many studies have reported that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the growth of specific cancer cell lines such as MGC-803 and EC-109 by interfering with cell cycle progression.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of caspases and modulation of apoptosis-related proteins, leading to morphological changes in cancer cells.
  • Enzyme Inhibition : Some studies suggest that triazine derivatives can inhibit enzymes involved in tumorigenesis, enhancing their anticancer efficacy.

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MGC-8032.60Apoptosis induction
EC-1093.71Cell cycle arrest
PC-34.40Enzyme inhibition

Notable Findings

A study published in Recent Advances in the Biological Activity of s-Triazine Core highlights the broad spectrum of biological activities exhibited by triazine derivatives, including this compound. The authors noted that modifications to the triazine core could enhance anticancer activity while reducing toxicity levels .

In another investigation focusing on structural modifications within triazines, it was found that certain analogs exhibited significant antiproliferative effects against various cancer cell lines. The study emphasized the importance of structure–activity relationships (SAR) in developing more potent derivatives .

Properties

IUPAC Name

4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHERZGHIPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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